![molecular formula C21H45N3 B14241976 N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine CAS No. 397263-04-6](/img/structure/B14241976.png)
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a diamine compound, which means it contains two amine groups. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine typically involves the reaction of 1-azacyclohexadecane with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl halides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or biomolecules, which can modulate various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is unique due to its large azacyclohexadecane ring, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to other similar compounds.
Propiedades
Número CAS |
397263-04-6 |
|---|---|
Fórmula molecular |
C21H45N3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
N'-[3-(azacyclohexadec-3-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H45N3/c22-16-13-19-23-18-12-15-21-14-10-8-6-4-2-1-3-5-7-9-11-17-24-20-21/h21,23-24H,1-20,22H2 |
Clave InChI |
YOFXVVRYTXXYRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(CNCCCCCC1)CCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


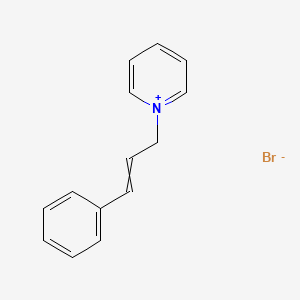

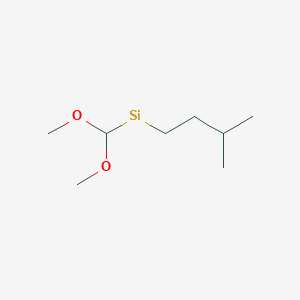
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
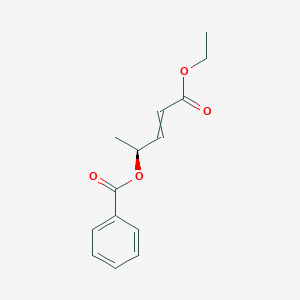
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)




![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
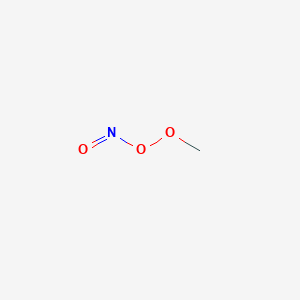
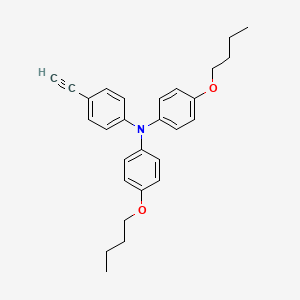
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
